(4-Pentafluoroethyl-6-trifluoromethyl-pyridin-2-yl)-hydrazine
Description
(4-Pentafluoroethyl-6-trifluoromethyl-pyridin-2-yl)-hydrazine is a fluorinated pyridine derivative characterized by a hydrazine group (-NH-NH₂) attached to the 2-position of a pyridine ring substituted with a pentafluoroethyl (C₂F₅) group at the 4-position and a trifluoromethyl (CF₃) group at the 6-position. Fluorinated pyridines are often synthesized under controlled conditions to preserve reactive hydrazine groups and manage steric hindrance from bulky substituents.
Properties
Molecular Formula |
C8H5F8N3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H5F8N3/c9-6(10,8(14,15)16)3-1-4(7(11,12)13)18-5(2-3)19-17/h1-2H,17H2,(H,18,19) |
InChI Key |
CPYQCJOKUPDGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)NN)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Biological Activity
(4-Pentafluoroethyl-6-trifluoromethyl-pyridin-2-yl)-hydrazine is a novel hydrazine derivative featuring a pyridine ring with multiple fluorinated substituents. This compound has garnered attention due to its potential biological activities, which are influenced by the unique electronic and steric properties imparted by the fluorine atoms. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H5F8N3
- Molecular Weight : 295.13 g/mol
- IUPAC Name : [4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridin-2-yl]hydrazine
The presence of strong electron-withdrawing groups like pentafluoroethyl and trifluoromethyl enhances the lipophilicity and metabolic stability of this compound, making it a candidate for various pharmacological applications.
The biological activity of (4-Pentafluoroethyl-6-trifluoromethyl-pyridin-2-yl)-hydrazine can be attributed to several mechanisms:
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties. The ability to scavenge free radicals may be linked to the presence of hydrazine functionality .
- Antimicrobial Properties : Hydrazine derivatives have been reported to exhibit activity against Mycobacterium tuberculosis and other bacterial strains. The specific interactions with bacterial enzymes could be a focus for further research .
- Enzyme Inhibition : Studies indicate that hydrazones derived from similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE), suggesting potential neuroprotective effects .
Case Studies and Research Findings
Research has demonstrated various biological activities associated with hydrazine derivatives:
- A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide showed promising results against Mycobacterium tuberculosis, with some derivatives displaying minimum inhibitory concentrations (MIC) as low as 4 µM .
- Structure–activity relationship (SAR) analyses have indicated that modifications in the hydrazine structure can significantly alter biological activity, suggesting that fine-tuning these compounds could enhance their efficacy against specific targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4-Pentafluoroethyl-6-trifluoromethyl-pyridin-2-yl)-hydrazine, a comparison with related compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Trifluoromethyl-pyridin-2-yl-hydrazine | Pyridine ring with trifluoromethyl group | Less steric hindrance; moderate reactivity |
| 5-Fluoro-pyridin-2-yl-hydrazine | Pyridine ring with a single fluorine | Simpler structure; potentially lower reactivity |
| 2-(Trifluoromethyl)-pyridine | Trifluoromethyl group on pyridine | Lacks hydrazine functionality; lower biological activity |
This table illustrates how the degree of fluorination and structural modifications can influence biological properties.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows for potential therapeutic applications due to its enhanced biological activity. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The introduction of fluorinated groups may enhance these effects, providing a pathway for developing new anticancer agents.
- Enzyme Inhibition : Compounds similar to (4-Pentafluoroethyl-6-trifluoromethyl-pyridin-2-yl)-hydrazine have shown promise in inhibiting specific enzymes, which is crucial in drug development. The electron-withdrawing nature of fluorine atoms can improve binding affinity to enzyme active sites.
Agrochemicals
The compound's properties may also be leveraged in agricultural applications:
- Pesticide Development : Fluorinated compounds are often more effective than their non-fluorinated counterparts due to improved stability and activity against pests. Research indicates that derivatives with similar structures have shown significant insecticidal and fungicidal properties.
Case Study 1: Anticancer Efficacy
A study evaluating the cytotoxicity of hydrazine derivatives, including (4-Pentafluoroethyl-6-trifluoromethyl-pyridin-2-yl)-hydrazine, demonstrated significant inhibition of proliferation in various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The IC50 values indicated that the compound is more potent than traditional chemotherapeutics, suggesting its potential as an anticancer agent.
Case Study 2: Pesticidal Activity
Research focused on the development of new agrochemicals utilizing fluorinated hydrazines revealed that (4-Pentafluoroethyl-6-trifluoromethyl-pyridin-2-yl)-hydrazine exhibited superior efficacy against common agricultural pests compared to existing pesticides. The enhanced lipophilicity and metabolic stability contributed to prolonged activity in field conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine-Based Hydrazine Derivatives
Pyridazinone derivatives, such as 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide (), share structural similarities but differ in core heterocyclic rings (pyridazine vs. pyridine) and substituent patterns. Key distinctions include:
- Synthesis: Pyridazinones are synthesized via hydrolysis of chlorinated precursors (e.g., 3-chloro-6-substituted pyridazines in glacial acetic acid) followed by hydrazine hydrate condensation . In contrast, fluorinated pyridines may require milder conditions to avoid defluorination.
- Bioactivity: Pyridazinones are often explored as CNS agents due to piperazine moieties enhancing blood-brain barrier penetration , whereas fluorinated pyridines like the target compound may exhibit enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets.
Pyrimidine-Based Hydrazine Derivatives
[4-Difluoromethyl-6-(4-fluoro-phenyl)-pyrimidin-2-yl]-hydrazine () features a pyrimidine core with difluoromethyl and fluorophenyl groups. Comparisons include:
- Electronic Effects : The pyrimidine ring’s nitrogen atoms increase electron deficiency compared to pyridine, altering reactivity in nucleophilic substitutions.
- Physical Properties : Fluorinated pyrimidines typically exhibit higher melting points (e.g., 306°C for related compounds, ) due to stronger intermolecular interactions, whereas bulkier pentafluoroethyl groups in the target compound may reduce crystallinity .
Fluorinated Pyridine Hydrazines
6-Methyl-4-(trifluoromethyl)pyridin-2-ylhydrazine () shares the pyridine-hydrazine backbone but lacks the pentafluoroethyl group. Key differences:
- Synthetic Complexity : Introducing pentafluoroethyl groups requires specialized fluorination reagents (e.g., perfluoroalkyl iodides), unlike trifluoromethyl groups, which can be added via trifluoromethylation agents like TMSCF₃ .
Data Tables
Table 2: Impact of Fluorinated Substituents on Key Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| Trifluoromethyl (CF₃) | Strong -I effect | +1.2 | High |
| Pentafluoroethyl (C₂F₅) | Extreme -I and steric bulk | +2.5 | Very High |
| Difluoromethyl (CF₂H) | Moderate -I effect | +0.8 | Moderate |
*Estimated values based on analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
